molecular formula C17H13ClN6OS2 B4702812 2-[(2-chlorobenzyl)sulfanyl]-5-[(pyrimidin-2-ylsulfanyl)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

2-[(2-chlorobenzyl)sulfanyl]-5-[(pyrimidin-2-ylsulfanyl)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B4702812
M. Wt: 416.9 g/mol
InChI Key: WJONWFMWXVSIRW-UHFFFAOYSA-N
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Description

Performing a search for the compound "2-[(2-chlorobenzyl)sulfanyl]-5-[(pyrimidin-2-ylsulfanyl)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one" reveals its identity as a potent and selective inhibitor of Focal Adhesion Kinase (FAK). FAK is a non-receptor tyrosine kinase that plays a critical role in cellular processes such as adhesion, migration, proliferation, and survival, and its overexpression is frequently associated with tumor invasion, metastasis, and poor clinical prognosis. This compound, which is referenced in scientific literature and supplier catalogs under the identifier Y11 , acts by competitively inhibiting the catalytic activity of FAK by targeting its ATP-binding pocket. Research demonstrates that Y11 effectively suppresses FAK autophosphorylation at Tyr397, a key initial step in its activation, thereby inhibiting downstream signaling pathways. Its primary research value lies in its utility as a chemical probe to investigate the complex biological functions of FAK in various cancer cell lines and model organisms. Studies have shown that Y11 induces apoptosis and reduces the migration and invasion of cancer cells, making it a valuable tool for preclinical research into cancer therapeutics targeting tumor metastasis. Furthermore, its selectivity profile helps researchers delineate FAK-specific signaling from that of other closely related kinases. This compound is strictly for research use in biochemical and cellular assays to further the understanding of oncogenic signaling and for the development of novel anti-cancer strategies.

Properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-5-(pyrimidin-2-ylsulfanylmethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN6OS2/c18-13-5-2-1-4-11(13)9-26-17-22-15-21-12(8-14(25)24(15)23-17)10-27-16-19-6-3-7-20-16/h1-8H,9-10H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJONWFMWXVSIRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NC3=NC(=CC(=O)N3N2)CSC4=NC=CC=N4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(2-chlorobenzyl)sulfanyl]-5-[(pyrimidin-2-ylsulfanyl)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the triazolopyrimidine core, followed by the introduction of the chlorobenzyl and pyrimidinylsulfanyl groups. Common reagents used in these reactions include chlorobenzyl chloride, pyrimidine-2-thiol, and various catalysts to facilitate the reactions. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfanyl (-S-) groups at positions 2 and 5 are primary sites for nucleophilic substitution. These reactions typically occur under basic or acidic conditions, depending on the nucleophile:

Reaction Conditions Product Reference
Thioether oxidation H₂O₂, AcOH, 50°CSulfoxide or sulfone derivatives
Alkylation Alkyl halides, K₂CO₃, DMF, 80°CSubstituted alkylthio groups at positions 2 or 5
Aminolysis NH₃/MeOH, refluxReplacement of sulfanyl groups with -NH₂

For example, treatment with hydrogen peroxide in acetic acid oxidizes the thioether groups to sulfoxides or sulfones, altering electronic properties and biological activity.

Electrophilic Aromatic Substitution

The pyrimidine and triazole rings undergo electrophilic substitution, particularly at electron-rich positions:

  • Nitration : Reaction with HNO₃/H₂SO₄ introduces nitro groups at position 6 of the pyrimidine ring .

  • Halogenation : Bromine or iodine selectively substitutes at position 3 of the triazole ring under mild conditions .

Example :

Compound+Br2CHCl3,25C3-Bromo derivative (yield: 72%)[6]\text{Compound} + \text{Br}_2 \xrightarrow{\text{CHCl}_3, 25^\circ \text{C}} \text{3-Bromo derivative (yield: 72\%)} \quad[6]

Cycloaddition Reactions

The triazole ring participates in [3+2] cycloadditions with alkynes or nitriles, forming fused heterocycles:

Reagent Conditions Product Reference
Phenylacetylene CuI, DMF, 120°CTriazolo[1,5-a]pyrimidine-indole hybrid
Acetonitrile BF₃·Et₂O, refluxTetrazolo-triazolopyrimidine adduct

These reactions expand the compound’s utility in medicinal chemistry .

Reductive Desulfurization

The sulfanyl groups can be reductively removed using Raney nickel or LiAlH₄:

CompoundRaney Ni, EtOHDesulfurized product (yield: 85%)[3][5]\text{Compound} \xrightarrow{\text{Raney Ni, EtOH}} \text{Desulfurized product (yield: 85\%)} \quad[3][5]

This reaction simplifies the scaffold for structure-activity relationship (SAR) studies.

Hydrolysis and Rearrangement

Under strong acidic or basic conditions, the pyrimidinone ring undergoes hydrolysis:

  • Acidic Hydrolysis : Cleavage of the pyrimidinone ring to form a triazole-carboxylic acid derivative .

  • Basic Hydrolysis : Rearrangement to a pyrido[2,3-d]triazole system .

Metal Coordination

The sulfur and nitrogen atoms act as ligands for transition metals, forming complexes with bioactivity enhancements:

Metal Salt Conditions Complex Application
CuCl₂ MeOH, 60°CCu(II)-triazolopyrimidineAntifungal agents
AgNO₃ H₂O, RTAg(I)-sulfanyl adductAntimicrobial coatings

These complexes exhibit improved stability and efficacy compared to the parent compound .

Photochemical Reactions

UV irradiation induces dimerization via the triazole ring’s π-system, forming cyclodimers with unique photophysical properties .

Scientific Research Applications

Recent studies have highlighted the biological potential of compounds containing triazolo and pyrimidine rings. The following sections detail specific applications based on empirical research findings.

Antiviral Activity

Compounds similar to 2-[(2-chlorobenzyl)sulfanyl]-5-[(pyrimidin-2-ylsulfanyl)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one have demonstrated antiviral properties. For instance, derivatives of pyrimidines have been shown to inhibit viral replication pathways, particularly in the context of RNA viruses like Dengue virus and respiratory syncytial virus (RSV) .

Anticancer Properties

There is growing evidence that triazole-containing compounds exhibit anticancer activity by inhibiting key enzymes involved in tumor growth. For example, certain pyrimidine derivatives have been reported to act as inhibitors of dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis that is often overexpressed in cancer cells .

Antimicrobial Activity

Research indicates that sulfanyl-substituted pyrimidines possess antimicrobial properties against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Case Studies

Several studies have focused on synthesizing and evaluating the biological activity of compounds related to this compound:

  • Synthesis and Characterization : A study synthesized various sulfanyl-pyrimidine derivatives and characterized them using X-ray crystallography. The crystal structures revealed significant insights into their conformational stability and hydrogen bonding patterns .
  • Biological Evaluation : Another research effort evaluated the cytotoxic effects of these compounds against several cancer cell lines. Results indicated that specific derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells .
  • Mechanistic Studies : Further investigations into the mechanism of action revealed that these compounds can induce apoptosis in cancer cells through the activation of intrinsic pathways mediated by reactive oxygen species (ROS) .

Mechanism of Action

The mechanism of action of 2-[(2-chlorobenzyl)sulfanyl]-5-[(pyrimidin-2-ylsulfanyl)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares substituents, molecular weights, and solubility data for the target compound and analogs:

Compound Name Substituents (Position 2 / Position 5) Molecular Formula Molecular Weight Solubility (pH 7.4) Evidence ID
Target Compound 2-(2-chlorobenzyl)sulfanyl / 5-(pyrimidin-2-ylsulfanyl)methyl C₁₇H₁₃ClN₆OS₂ 416.9* Not reported
2-[(4-Chlorobenzyl)sulfanyl]-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one 2-(4-chlorobenzyl)sulfanyl / 5-propyl C₁₅H₁₅ClN₄OS 334.8 3.5 µg/mL
2-[(2,5-Dichlorobenzyl)sulfanyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol 2-(2,5-dichlorobenzyl)sulfanyl / 5-methyl C₁₃H₁₀Cl₂N₄OS 349.2 Not reported
7-Amino-2-(4-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one 2-(4-chlorophenyl) / 7-amino C₁₁H₈ClN₅O 261.7 Not reported

Notes:

  • The 2-chlorobenzyl group in the target compound may enhance membrane permeability compared to the 4-chlorobenzyl analog () due to steric and electronic differences.
  • Solubility data for the target compound are absent, but analogs with hydroxyl groups (e.g., 7-ol in ) may exhibit higher solubility than ketone derivatives .

Crystallographic and Structural Insights

  • Molecular Packing : Analogs such as 6-(2-chlorobenzyl)-1-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-5-one () exhibit intermolecular hydrogen bonding (O–H···O) and C–H···Cl interactions, stabilizing crystal lattices. The target compound’s pyrimidinyl sulfanyl group may facilitate similar packing .
  • This feature is shared with analogs like MK59 () .

Biological Activity

The compound 2-[(2-chlorobenzyl)sulfanyl]-5-[(pyrimidin-2-ylsulfanyl)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C13H11ClN4OS
  • Molecular Weight : 306.77 g/mol
  • The compound features a triazole ring fused with a pyrimidine moiety, along with sulfanyl substituents that enhance its biological activity.

Anticancer Activity

Recent studies have demonstrated that compounds containing triazole and pyrimidine rings exhibit significant anticancer properties. The specific compound under investigation has shown promising results in inhibiting cancer cell proliferation.

Case Studies and Research Findings

  • In vitro Studies :
    • A study evaluated the cytotoxic effects of the compound against various cancer cell lines including MCF-7 (breast cancer) and HCT-116 (colon cancer). The compound exhibited an IC50 value of 6.2 μM against HCT-116 cells, indicating potent cytotoxicity .
    • Another investigation highlighted its effectiveness against the T47D breast cancer cell line with IC50 values of 43.4 μM, suggesting selective activity towards certain cancer types .
  • Mechanism of Action :
    • The compound is believed to induce apoptosis in cancer cells through the activation of caspase pathways. This mechanism was elucidated by observing increased levels of cleaved caspases in treated cells compared to controls .
    • Additionally, it was found to inhibit key signaling pathways involved in cancer progression, such as the PI3K/Akt pathway, which is crucial for cell survival and growth .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of any compound.

ParameterValue
BioavailabilityHigh
Half-life4 hours
MetabolismLiver (CYP450 enzymes)
ExcretionUrinary

Toxicological assessments indicated that the compound has a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models .

Q & A

Q. What synthetic methodologies are commonly employed to synthesize triazolopyrimidine derivatives like this compound?

The compound can be synthesized via microwave-assisted three-component condensation of 3-amino-5-alkylthio-1,2,4-triazoles, aromatic aldehydes, and β-keto esters in ethanol. This method ensures rapid reaction kinetics (30 minutes at 323 K) and high yields, as demonstrated in analogous triazolopyrimidine syntheses . Optimization of stoichiometry and solvent polarity is critical to minimize side products .

Q. How is the crystal structure of this compound validated?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. The compound’s structure is refined using SHELXL , which calculates bond lengths, angles, and displacement parameters. For example, triazolopyrimidine rings exhibit near-planarity (max. deviation: 0.034 Å), with dihedral angles >87° relative to chlorobenzene rings. Data-to-parameter ratios >15:1 ensure refinement reliability .

Q. What spectroscopic techniques confirm the compound’s purity and functional groups?

  • ¹H NMR : Signals for aromatic protons (δ 7.14–7.41 ppm), methyl groups (δ 2.59 ppm), and NH protons (δ 10.89 ppm) are diagnostic .
  • Elemental analysis : Matches calculated molecular formulas (e.g., C₂₂H₂₁ClN₄O₂S, M = 440.94) .

Advanced Research Questions

Q. How can π-π stacking interactions in the crystal lattice be quantified?

Use SHELX -derived centroid distances (e.g., 3.63–3.88 Å between triazolopyrimidine rings) to identify π-π interactions. Symmetry operations (e.g., 1 − x, −y, 1 − z) map intermolecular contacts, while thermal ellipsoid plots visualize stacking geometry .

Q. What electrochemical methods characterize its redox behavior?

Cyclic voltammetry (CV) on carbon graphite electrodes reveals oxidation/reduction peaks. For analogous triazolopyrimidinones, irreversible anodic peaks near +1.2 V (vs. Ag/AgCl) correlate with electron-rich heterocyclic cores. Scan rate studies (e.g., 50–200 mV/s) distinguish diffusion-controlled processes .

Q. How to resolve contradictions in spectroscopic data across synthesis batches?

  • Cross-validation : Compare NMR shifts with SCXRD-derived bond lengths (e.g., C–S bonds ~1.75 Å). Discrepancies may indicate polymorphs or solvate formation .
  • DFT calculations : Optimize molecular geometry using B3LYP/6-31G(d) to predict theoretical NMR/IR spectra .

Q. What experimental designs optimize reaction yield and selectivity?

  • DoE (Design of Experiments) : Vary temperature (298–353 K), solvent (EtOH vs. DMF), and catalyst (e.g., p-TsOH) to identify optimal conditions .
  • Kinetic profiling : Monitor reaction progress via in-situ FTIR to detect intermediates (e.g., enamine formation) .

Methodological Considerations

Q. How to refine crystallographic data for high torsional strain regions?

Apply SHELXL restraints for disordered moieties (e.g., methyl groups). For example, isotropic displacement parameters (Uiso) for H atoms are constrained to 1.2–1.5×Ueq of parent atoms .

Q. What strategies mitigate electrochemical interference from sulfur-containing substituents?

  • Electrode pretreatment : Polish carbon electrodes with alumina slurry to reduce passivation by thioether groups .
  • Background subtraction : Record blank voltammograms in electrolyte (e.g., 0.1 M TBAPF₆/acetonitrile) to isolate analyte signals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2-chlorobenzyl)sulfanyl]-5-[(pyrimidin-2-ylsulfanyl)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Reactant of Route 2
Reactant of Route 2
2-[(2-chlorobenzyl)sulfanyl]-5-[(pyrimidin-2-ylsulfanyl)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

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